molecular formula C25H19BrINO2 B5139530 N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide

N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5139530
M. Wt: 572.2 g/mol
InChI Key: JSEPNDSUWOLRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves its binding to the orexin 1 receptor and blocking its activity. The orexin 1 receptor is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation by its ligand, orexin, the receptor activates the Gq/11 protein, which in turn activates downstream signaling pathways, leading to the regulation of sleep-wake cycles, appetite, and energy homeostasis. By binding to the orexin 1 receptor, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide blocks the activation of the Gq/11 protein and downstream signaling pathways, resulting in the inhibition of the receptor's activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide are primarily related to its effects on the orexin 1 receptor. By blocking the orexin 1 receptor, this compound can modulate sleep-wake cycles, appetite, and energy homeostasis. Studies have shown that the administration of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide can increase sleep duration and reduce wakefulness in animal models. Additionally, this compound has been shown to decrease food intake and body weight in animal models, suggesting its potential as a pharmacological tool for the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its selectivity for the orexin 1 receptor. This compound is a selective antagonist of the orexin 1 receptor, which means that it does not interact with other receptors in the brain, reducing the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration.
One of the limitations of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its potential for toxicity. Studies have shown that this compound can cause liver toxicity and hematological toxicity in animal models at high doses. Additionally, this compound has not been extensively studied in humans, and its safety profile in humans is not well established.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide. One direction is the exploration of its potential as a pharmacological tool for the treatment of sleep disorders and obesity. Studies have shown that this compound can modulate sleep-wake cycles and appetite in animal models, suggesting its potential as a therapeutic agent. Another direction is the investigation of its effects on other physiological processes, such as pain and stress. The orexin system has been implicated in the regulation of pain and stress, and N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide may have potential as a therapeutic agent for these conditions. Finally, the development of more selective and potent orexin 1 receptor antagonists may lead to the discovery of new pharmacological tools for the study of the orexin system.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves a multistep process. The starting materials for the synthesis are 4-bromobenzyl bromide, 4-iodobenzyl bromide, 2-naphthol, and N-(2-chloroacetyl)pyrrolidine. The first step involves the reaction of 4-bromobenzyl bromide and 4-iodobenzyl bromide with 2-naphthol in the presence of potassium carbonate to form the intermediate compound, 2-(2-naphthyloxy)-N-(4-bromophenyl)-N-(4-iodobenzyl)acetamide. The second step involves the reaction of the intermediate compound with N-(2-chloroacetyl)pyrrolidine in the presence of sodium hydride to form the final product, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide.

Scientific Research Applications

N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide has been used in scientific research as a pharmacological tool to study the orexin 1 receptor and its role in the regulation of wakefulness and sleep. The orexin 1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus. It plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis. N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a selective antagonist of the orexin 1 receptor, which means that it binds to the receptor and blocks its activity. By using this compound, researchers can study the effects of blocking the orexin 1 receptor on sleep-wake cycles, appetite, and energy homeostasis.

properties

IUPAC Name

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrINO2/c26-21-8-12-23(13-9-21)28(16-18-5-10-22(27)11-6-18)25(29)17-30-24-14-7-19-3-1-2-4-20(19)15-24/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPNDSUWOLRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N(CC3=CC=C(C=C3)I)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.